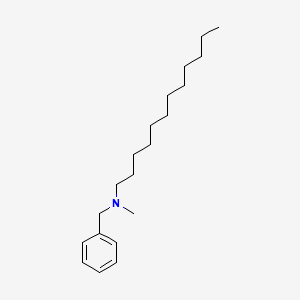
N-methyl-N-benzyl-n-dodecylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-benzyl-n-dodecylamine: is a secondary amine with the molecular formula C20H35N . It is a fatty acid amine that is often used in various chemical applications due to its unique properties. This compound is known for its surfactant properties and is used in the preparation of quaternary ammonium compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-N-benzyl-n-dodecylamine can be synthesized through the pyrolysis of N-(2-cyanoethyl)-N-methyldodecylamine under reduced pressure . This method involves heating the precursor compound to break it down into the desired amine.
Industrial Production Methods: In industrial settings, the production of this compound often involves the reductive amination method . This process includes the reaction of dodecylamine with formaldehyde and benzyl chloride in the presence of a reducing agent such as sodium borohydride .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-benzyl-n-dodecylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like benzyl chloride or methyl iodide are commonly used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Primary amines such as dodecylamine.
Substitution: Quaternary ammonium compounds.
Scientific Research Applications
N-methyl-N-benzyl-n-dodecylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-benzyl-n-dodecylamine involves its interaction with biological membranes and proteins. As a surfactant, it can disrupt lipid bilayers, leading to increased membrane permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
N-methylbenzylamine: A simpler amine with similar surfactant properties.
N-methyldodecylamine: Another fatty acid amine used in similar applications.
N-methyloctadecylamine: A longer-chain fatty acid amine with enhanced surfactant properties.
Uniqueness: N-methyl-N-benzyl-n-dodecylamine is unique due to its combination of a long alkyl chain and a benzyl group, which provides it with distinct surfactant properties and makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .
Properties
CAS No. |
68397-57-9 |
|---|---|
Molecular Formula |
C20H35N |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
N-benzyl-N-methyldodecan-1-amine |
InChI |
InChI=1S/C20H35N/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)19-20-16-13-12-14-17-20/h12-14,16-17H,3-11,15,18-19H2,1-2H3 |
InChI Key |
MBWNCDJKIRGSFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


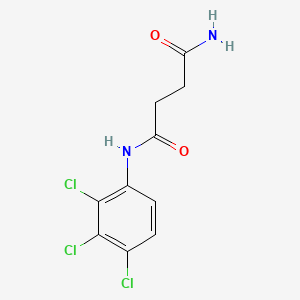
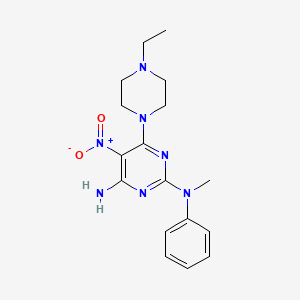
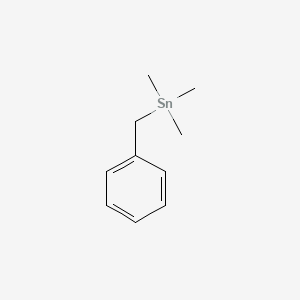
![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
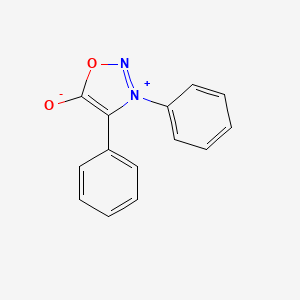
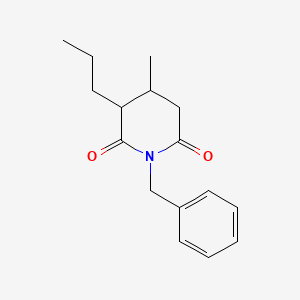
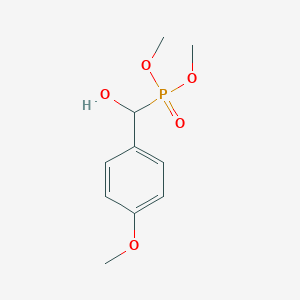
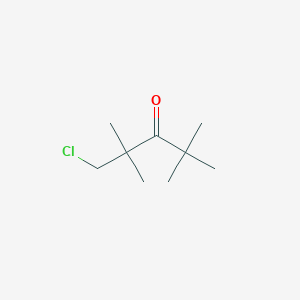
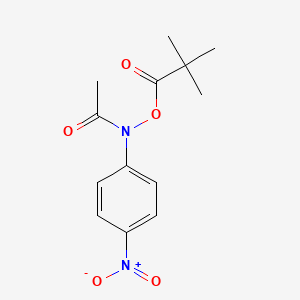
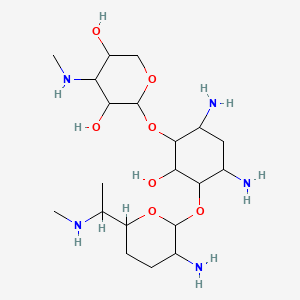
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
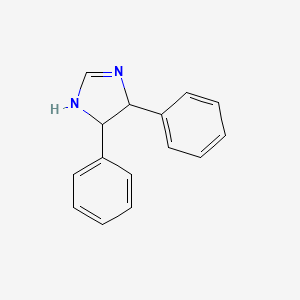
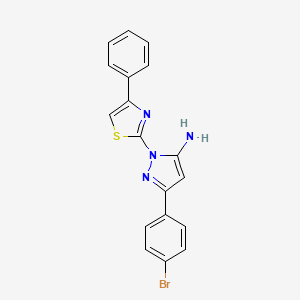
![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)
